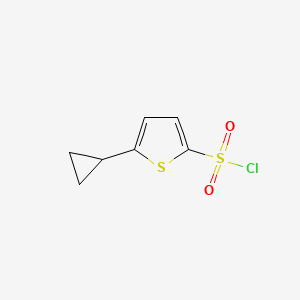

5-Cyclopropylthiophene-2-sulfonyl chloride

Description

BenchChem offers high-quality 5-Cyclopropylthiophene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropylthiophene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S2/c8-12(9,10)7-4-3-6(11-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGAHRYSMWPRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Cyclopropylthiophene-2-sulfonyl chloride: A Technical Guide

This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 5-Cyclopropylthiophene-2-sulfonyl chloride, a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the sulfonyl chloride functional group, coupled with the unique electronic properties of the substituted thiophene ring, necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

5-Cyclopropylthiophene-2-sulfonyl chloride possesses a distinct molecular architecture that gives rise to a characteristic spectroscopic fingerprint. The electron-withdrawing sulfonyl chloride group significantly influences the electronic environment of the thiophene ring, while the cyclopropyl substituent introduces unique steric and electronic contributions. Understanding these structural nuances is paramount for the accurate interpretation of the spectroscopic data.

Caption: Molecular structure of 5-Cyclopropylthiophene-2-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 5-Cyclopropylthiophene-2-sulfonyl chloride, providing detailed information about the proton and carbon environments within the molecule.[1] Due to the reactivity of the sulfonyl chloride moiety, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are the solvents of choice for NMR analysis.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the different proton environments. The electron-withdrawing nature of the sulfonyl chloride group deshields the adjacent thiophene proton, shifting it downfield. Conversely, the cyclopropyl protons are highly shielded and appear in the upfield region of the spectrum.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-3 | 7.2 - 7.5 | d | 3.5 - 4.5 |

| Thiophene H-4 | 6.8 - 7.1 | d | 3.5 - 4.5 |

| Cyclopropyl CH | 1.8 - 2.2 | m | - |

| Cyclopropyl CH₂ | 0.8 - 1.2 | m | - |

| Cyclopropyl CH₂' | 0.6 - 1.0 | m | - |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the coupling patterns of the thiophene and cyclopropyl protons effectively. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbons of the thiophene ring will appear in the aromatic region, with the carbon attached to the sulfonyl chloride group being the most deshielded. The cyclopropyl carbons are characteristically found at high field (upfield).[2]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 140 - 145 |

| Thiophene C-5 | 155 - 160 |

| Thiophene C-3 | 125 - 130 |

| Thiophene C-4 | 128 - 133 |

| Cyclopropyl CH | 10 - 15 |

| Cyclopropyl CH₂ | 5 - 10 |

Self-Validating System: The combination of ¹H and ¹³C NMR data should be internally consistent. For instance, the number of proton and carbon signals should match the expected number for the proposed structure. 2D NMR techniques like COSY and HSQC can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, thus validating the structural assignment.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 5-Cyclopropylthiophene-2-sulfonyl chloride.[5] The most prominent and diagnostic peaks arise from the stretching vibrations of the sulfonyl chloride group.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretching | 1370 - 1390 | Strong |

| S=O | Symmetric Stretching | 1170 - 1190 | Strong |

| S-Cl | Stretching | 550 - 650 | Medium-Strong |

| C-H (Thiophene) | Stretching | 3050 - 3150 | Medium |

| C-H (Cyclopropyl) | Stretching | 3000 - 3100 | Medium |

| C=C (Thiophene) | Stretching | 1400 - 1500 | Medium |

Authoritative Grounding: The characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O group in sulfonyl chlorides are well-established in the literature and serve as a reliable diagnostic tool.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid 5-Cyclopropylthiophene-2-sulfonyl chloride is placed directly onto the ATR crystal.

-

Pressure Application: The ATR press is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Co-addition of 16 or 32 scans is recommended to improve the signal-to-noise ratio.[6]

-

Data Processing: A background spectrum is subtracted, and a baseline correction may be applied if necessary.

Caption: A simplified workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 5-Cyclopropylthiophene-2-sulfonyl chloride, aiding in its confirmation and the identification of potential impurities.[1] Electron Ionization (EI) is a common technique for analyzing such compounds.

The mass spectrum is expected to show a distinct molecular ion peak (M⁺). The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak.

Table 4: Predicted Key Mass Fragments

| m/z | Fragment | Notes |

| 222/224 | [C₇H₇ClO₂S₂]⁺ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |

| 187 | [C₇H₇O₂S₂]⁺ | Loss of Cl |

| 159 | [C₇H₇S]⁺ | Loss of SO₂Cl |

| 123 | [C₄H₃S-SO₂]⁺ | Loss of cyclopropyl group and Cl |

| 97 | [C₄H₃S]⁺ | Thienyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Expertise & Experience: The fragmentation of thiophene sulfonyl derivatives often proceeds via the loss of the chlorine atom followed by the elimination of sulfur dioxide.[8] The stability of the resulting carbocations dictates the major fragmentation pathways. Cleavage of the C-S bond and fragmentation of the cyclopropyl ring are also expected.[9][10]

Caption: Proposed major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 5-Cyclopropylthiophene-2-sulfonyl chloride, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and quality control. The predicted data and interpretations presented in this guide, grounded in established spectroscopic principles and data from analogous structures, offer a reliable reference for researchers in the field. Adherence to the described experimental considerations will ensure the acquisition of high-quality data, facilitating confident structural assignment and advancing research and development endeavors.

References

-

Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry, 9(4), 282–288. [Link]

-

Various Authors. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Potapov, V. A., et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ResearchGate. Retrieved from [Link]

-

Razus, A. C., et al. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Various Authors. (n.d.). Supporting Information. American Chemical Society. Retrieved from [Link]

-

Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. SciSpace. Retrieved from [Link]

-

Sone, T., et al. (n.d.). A Simple and Convenient Procedure for the Chlorosulfonation of Some Thiophene Derivatives. J-STAGE. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenesulfonyl chloride. NIST WebBook. Retrieved from [Link]

-

Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). thiophenol. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

-

GNPS. (2017, February 19). GNPS Library Spectrum CCMSLIB00000853048. GNPS. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Thiophene-2-sulfonyl Chloride. Pharmaffiliates. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Various Authors. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

-

EPA. (n.d.). 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride. EPA. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-cyclopropylfuran-2-sulfonyl chloride. PubChemLite. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-cyclopropylthiophene-2-sulfonyl chloride. PubChemLite. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

Technical Guide: Sulfonylation Strategies for 5-Cyclopropylthiophene-2-sulfonyl Chloride

Topic: Reactivity of 5-Cyclopropylthiophene-2-sulfonyl chloride with Primary Amines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This guide details the reactivity profile and optimal synthetic protocols for coupling 5-cyclopropylthiophene-2-sulfonyl chloride (1) with primary amines. While the formation of sulfonamides is a canonical reaction in medicinal chemistry, this specific scaffold presents unique electronic and steric behaviors driven by the thiophene heterocycle and the 5-position cyclopropyl substituent.

Key Takeaways:

-

Electronic Modulation: The electron-rich thiophene ring renders the sulfonyl chloride slightly less electrophilic than electron-deficient benzenesulfonyl chlorides (e.g., tosyl chloride), requiring careful base selection to drive kinetics.

-

Cyclopropyl Integrity: The cyclopropyl moiety significantly increases lipophilicity and metabolic stability but introduces acid-sensitivity. Workup protocols must avoid strong mineral acids to prevent ring-opening.

-

Steric Control: The 5-cyclopropyl group is distal to the reaction center, minimizing steric hindrance during nucleophilic attack, but it influences solubility profiles in non-polar solvents.

Mechanistic Underpinnings[1][2][3][4]

Electronic Landscape

Unlike phenyl rings, the thiophene ring is

The cyclopropyl group at the 5-position acts as a weak electron donor via hyperconjugation. This slightly stabilizes the sulfonyl chloride starting material but does not significantly retard the nucleophilic attack of primary amines.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. While often simplified as direct displacement, it is mechanistically best described as an addition-elimination pathway (or concerted

Figure 1: Mechanistic pathway for the sulfonylation of primary amines. The base is critical for deprotonating the ammonium intermediate and driving the equilibrium forward.

Optimization of Reaction Conditions

To ensure high yields and purity, the reaction environment must balance solubility, rate, and byproduct management.

Solvent Selection

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | High | Excellent solubility for the lipophilic cyclopropylthiophene scaffold. Easy workup. |

| THF | High | Good for polar amines. Miscible with water for aqueous workups. |

| Pyridine | Medium | Acts as both solvent and base.[1] Harder to remove; can cause odor issues. |

| DMF/DMA | Low | Use only if the amine is insoluble in DCM/THF. High boiling point complicates removal. |

Base Selection

-

Triethylamine (TEA): Standard choice.[1][2] Cheap and effective.

-

Diisopropylethylamine (DIPEA): Preferred if the primary amine is sterically crowded (though less relevant for primary amines) or if the substrate is sensitive to nucleophilic attack by the base itself.

-

Inorganic Bases (

,

Experimental Protocol: The "Gold Standard" Method

This protocol is designed for 1.0 mmol scale and can be linearly scaled. It utilizes anhydrous conditions to minimize hydrolysis of the sulfonyl chloride.

Materials

-

5-Cyclopropylthiophene-2-sulfonyl chloride (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Triethylamine (TEA) (1.5 - 2.0 equiv)

-

Dichloromethane (anhydrous)

-

Optional: DMAP (0.1 equiv) – only if the amine is electronically deactivated (e.g., aniline derivatives).

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Primary Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (

). Cool the mixture to-

Rationale: Cooling controls the exothermicity of the initial addition, preventing side reactions.[1]

-

-

Addition: Dissolve 5-Cyclopropylthiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

-

Critical Check: If the amine is valuable/scarce, reverse the addition: add the sulfonyl chloride to the amine to prevent bis-sulfonylation (formation of

), though this is rare with primary amines.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The sulfonyl chloride is prone to hydrolysis on silica; rely on the disappearance of the amine or the appearance of the product spot.

-

-

Workup (The "Cyclopropyl Safe" Method):

-

Dilute with excess DCM.

-

Wash 1: 5% Citric Acid or 0.5M HCl (Cold). Do NOT use concentrated HCl.

-

Wash 2: Saturated

(removes unreacted sulfonyl chloride as the sulfonate salt). -

Wash 3: Brine.[1]

-

Dry over

, filter, and concentrate in vacuo.

-

Figure 2: Operational workflow emphasizing the critical acid-sensitivity checkpoint.

Troubleshooting & Impurity Profiling

Hydrolysis (Sulfonic Acid Formation)

-

Symptom: LC-MS shows a mass peak corresponding to

. -

Cause: Wet solvents or high humidity.

-

Remedy: Ensure DCM is distilled or dried over molecular sieves. Increase sulfonyl chloride equivalents to 1.2 if moisture is unavoidable.

Bis-Sulfonylation

-

Symptom: Formation of a tertiary sulfonimide (

). -

Cause: Excess sulfonyl chloride combined with high temperatures.

-

Remedy: Strictly control stoichiometry (1:1). If bis-sulfonylation occurs, treat the crude mixture with aqueous NaOH/MeOH to hydrolyze the second sulfonyl group back to the desired sulfonamide.

Cyclopropyl Ring Opening

-

Symptom: Complex NMR spectra; loss of characteristic cyclopropyl multiplets (0.6–1.2 ppm).

-

Cause: Exposure to strong acids during workup (e.g., pH < 1).

-

Remedy: Use Citric Acid or

for the acidic wash step. The cyclopropyl group on a thiophene is more stable than on a phenyl ring, but caution is warranted [4].

Applications in Drug Discovery

The 5-cyclopropylthiophene-2-sulfonamide motif is a high-value bioisostere in medicinal chemistry.

-

Metabolic Stability: The cyclopropyl group blocks the metabolically vulnerable 5-position of the thiophene ring (analogous to para-blocking in phenyl systems), extending half-life (

) [3]. -

Lipophilicity: It modulates

without adding excessive molecular weight, improving membrane permeability compared to a simple methyl or ethyl group. -

HCV & Antiviral Research: This specific scaffold appears frequently in polymerase inhibitors where the thiophene provides a specific geometric vector for the sulfonamide hydrogen bond donor [3].

References

-

BenchChem. (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[1] BenchChem Technical Library.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic substitution at sulfur).[1]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups.[3] Hypha Discovery.

-

Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives.[4][5] Phosphorus and Sulfur and the Related Elements.

-

Bahrami, K., et al. (2009).[6][7][8] Direct Conversion of Thiols to Sulfonyl Chlorides.[7] Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]

- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Sulfonamide Formation with 5-Cyclopropylthiophene-2-sulfonyl chloride

Foreword: The Enduring Significance of the Sulfonamide Bond

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first sulfa drug, this moiety has been incorporated into a vast array of therapeutic agents, demonstrating a remarkable range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of sulfonamides, typically through the reaction of a sulfonyl chloride with an amine, is a fundamental transformation for drug discovery professionals.[3][4] This guide provides an in-depth examination of the mechanism, experimental considerations, and practical execution of sulfonamide synthesis, with a specific focus on the versatile and medicinally relevant building block, 5-Cyclopropylthiophene-2-sulfonyl chloride. Thiophene-based sulfonamides, in particular, are privileged structures in drug design, valued for their unique electronic properties and ability to serve as bioisosteres for other aromatic systems.[5][6][7]

The Core Mechanism: A Tale of Nucleophilic Attack

The formation of a sulfonamide bond is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The reaction's efficiency is rooted in the inherent reactivity of the sulfonyl chloride functional group.

The Electrophilic Sulfur Center

The sulfur atom in 5-Cyclopropylthiophene-2-sulfonyl chloride is highly electrophilic. This is a direct consequence of being bonded to three strongly electron-withdrawing groups: two oxygen atoms and one chlorine atom.[3] This significant partial positive charge on the sulfur atom makes it an excellent target for nucleophiles, such as the lone pair of electrons on a primary or secondary amine.

Mechanistic Pathways

The precise mechanism of this nucleophilic substitution is a subject of detailed study, with evidence supporting two primary pathways that are dependent on the specific reactants and conditions:

-

Stepwise Addition-Elimination: The most commonly accepted mechanism involves an initial nucleophilic attack by the amine on the electrophilic sulfur atom. This forms a transient, high-energy trigonal bipyramidal intermediate. The reaction proceeds by the subsequent collapse of this intermediate, leading to the expulsion of the chloride ion, which is an excellent leaving group.[3]

-

Concerted SN2-like Mechanism: An alternative pathway involves a direct displacement of the chloride ion by the incoming amine in a single, concerted step, passing through a trigonal bipyramidal transition state rather than a distinct intermediate.[3]

For most practical applications, the stepwise mechanism provides a robust framework for understanding the reaction dynamics.

Caption: Generalized mechanism of sulfonamide formation.

Key Experimental Parameters & Causality

The success of a sulfonylation reaction hinges on the careful selection of reagents and conditions. Each component plays a self-validating role in ensuring the reaction proceeds to completion with high fidelity.

The Nucleophile: Primary and Secondary Amines

Both primary and secondary amines serve as excellent nucleophiles for this reaction. The nucleophilicity is influenced by steric hindrance and electronic effects. Less hindered, aliphatic amines are generally more reactive than sterically bulky or electron-deficient aromatic amines.

The Base: An Essential Proton Scavenger

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is critical.

-

Common Choices: Pyridine and triethylamine (TEA) are frequently used. Pyridine can also serve as the solvent, while the more basic TEA is effective in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Causality: The base neutralizes the generated HCl, forming a salt (e.g., pyridinium chloride or triethylammonium chloride) and ensuring a continuous supply of the free, nucleophilic amine to drive the reaction forward.[1]

The Solvent: Facilitating the Interaction

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Aprotic solvents are preferred to avoid any reaction with the sulfonyl chloride.

-

Pyridine: Often used when reacting with less reactive amines, as it serves as both the base and solvent.

-

Dichloromethane (DCM) & Tetrahydrofuran (THF): Excellent choices for their inertness and ability to dissolve a wide range of organic substrates. They require the addition of a separate base like triethylamine.[3]

Field-Proven Experimental Protocol: Synthesis of a 5-Cyclopropylthiophene-2-sulfonamide

This protocol provides a robust, self-validating workflow for the synthesis of a sulfonamide from 5-Cyclopropylthiophene-2-sulfonyl chloride and a generic amine.

Reagents and Materials

-

5-Cyclopropylthiophene-2-sulfonyl chloride

-

Primary or Secondary Amine (1.0 eq)

-

Anhydrous Pyridine or Anhydrous DCM/Triethylamine (2.0-3.0 eq)

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Standard work-up and purification glassware/reagents (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., DCM, ~0.2 M concentration).

-

Addition of Base: If using DCM, add triethylamine (2.0 equivalents). Stir the solution for 5-10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Addition of Sulfonyl Chloride: Dissolve the 5-Cyclopropylthiophene-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.[3]

Caption: Standard experimental workflow for sulfonamide synthesis.

Data Presentation & Characterization

Typical Reaction Parameters

The following table summarizes representative conditions for sulfonamide synthesis. Yields are highly dependent on the specific amine substrate.

| Amine Substrate | Base | Solvent | Temperature | Typical Time | Typical Yield (%) |

| Benzylamine | Pyridine | Pyridine | Room Temp | 1-2 h | >90 |

| Aniline | Triethylamine | THF | Room Temp | 4-8 h | 80-95 |

| Morpholine | Triethylamine | DCM | 0 °C to RT | 1-3 h | >95 |

| p-Nitroaniline | Pyridine | Pyridine | Reflux | 12-16 h | 40-60 |

Data is representative for common sulfonyl chlorides and serves as a general guideline.[3][8]

Spectroscopic Validation

Confirmation of product formation is achieved through standard spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Look for the appearance of strong S=O stretching bands, typically one asymmetric stretch (~1330-1350 cm⁻¹) and one symmetric stretch (~1150-1170 cm⁻¹). For primary and secondary sulfonamides, a characteristic N-H stretch will be visible (~3200-3300 cm⁻¹).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a sulfonamide N-H proton (often a broad singlet) and characteristic shifts of the protons adjacent to the nitrogen and on the thiophene ring are key indicators.

-

Mass Spectrometry (MS): The most definitive confirmation is the observation of the correct molecular ion peak ([M]⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of the final product.[9]

Conclusion

The reaction between 5-Cyclopropylthiophene-2-sulfonyl chloride and an amine is a highly reliable and versatile method for synthesizing medicinally relevant sulfonamides. The mechanism, driven by the electrophilicity of the sulfonyl sulfur, proceeds efficiently under well-established laboratory conditions. By understanding the causal relationships between reactants, bases, and solvents, and by employing a robust experimental protocol, researchers can confidently and reproducibly synthesize a diverse library of thiophene-based sulfonamides, paving the way for the development of novel therapeutic agents.

References

-

Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent Source: ResearchGate URL: [Link]

-

Title: Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL: [Link]

-

Title: A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: ACS Publications URL: [Link]

-

Title: 26.04 Protecting Groups for Amines: Sulfonamides Source: YouTube URL: [Link]

-

Title: The Synthesis of Functionalised Sulfonamides Source: UCL Discovery URL: [Link]

-

Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

-

Title: Convenient synthesis of primary sulfonamides Source: Academia.edu URL: [Link]

-

Title: Synthesis of thiophenes having the biologically active sulfonamide... Source: ResearchGate URL: [Link]

-

Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI URL: [Link]

-

Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC URL: [Link]

-

Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: PMC - NIH URL: [Link]

-

Title: Spectrophotometric Determinations of the Sulfonamides Source: Loyola eCommons URL: [Link]

-

Title: Synthesis of Sulfonamides Source: ScienceDirect URL: [Link]

-

Title: Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium Source: ResearchGate URL: [Link]

-

Title: Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies Source: Engineered Science Publisher URL: [Link]

-

Title: Sulfonamide synthesis under green conditions Source: Taylor & Francis URL: [Link]

-

Title: Synthesis of an Sulfonamide, why is this step neccessary? Source: Reddit URL: [Link]

-

Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Convenient synthesis of primary sulfonamides [academia.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of the Cyclopropyl-Thiophene Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of a Strained Ring Fused to a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs available to the drug designer, the fusion of a cyclopropyl group with a thiophene ring has emerged as a particularly fruitful strategy. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a well-established "privileged pharmacophore," integral to a multitude of FDA-approved drugs owing to its diverse biological activities and metabolic stability.[1] Concurrently, the cyclopropyl moiety, a three-membered carbocycle, offers a unique set of steric and electronic properties derived from its significant ring strain.[2] This strain results in C-C bonds with enhanced p-character, influencing the molecule's conformation and electronic distribution. The strategic incorporation of a cyclopropyl group onto a thiophene core can thus lead to compounds with enhanced potency, improved metabolic stability, and refined selectivity profiles, making the cyclopropyl-thiophene scaffold a compelling starting point for the development of new therapeutics. This guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of cyclopropyl-substituted thiophenes, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Accessing the Cyclopropyl-Thiophene Moiety

The efficient and regioselective synthesis of cyclopropyl-substituted thiophenes is paramount for their exploration in drug discovery programs. While several methods exist for the introduction of a cyclopropyl group onto an aromatic ring, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has proven to be a particularly robust and versatile approach for this purpose.[2]

The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of cyclopropyl-thiophenes, this typically involves the coupling of a bromothiophene derivative with cyclopropylboronic acid.[2]

The general mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of cyclopropyl-thiophenes.

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for specific substrates. Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (PPh₃) and SPhos, are frequently used.[2] The base, typically potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), plays a critical role in the transmetalation step.

Experimental Protocol: Synthesis of 2-Bromo-5-cyclopropylthiophene

This protocol provides a representative example of a Suzuki-Miyaura coupling to synthesize a key cyclopropyl-thiophene building block.

Materials:

-

2,5-Dibromothiophene

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiophene (1.0 eq), cyclopropylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.01 eq) and SPhos (0.02 eq) in a small amount of anhydrous toluene. Add this catalyst solution to the reaction mixture.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford 2-bromo-5-cyclopropylthiophene.

Characterization Data for 2-bromo-5-cyclopropylthiophene:

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the cyclopropyl protons (multiplets in the region of 0.6-1.0 ppm) and the thiophene protons (doublets in the aromatic region, typically around 6.7-7.0 ppm).

-

¹³C NMR (CDCl₃): The spectrum will show characteristic signals for the cyclopropyl carbons (typically below 20 ppm) and the thiophene carbons (in the aromatic region, approximately 110-140 ppm).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the bromine atom.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications

The strategic placement of the cyclopropyl group on the thiophene ring, along with other substituents, can significantly influence the biological activity of the resulting compounds. The following sections explore key therapeutic areas where cyclopropyl-thiophenes have shown promise.

Anticancer Agents: Targeting Kinases and Beyond

A significant area of application for cyclopropyl-substituted thiophenes is in the development of anticancer agents, particularly as kinase inhibitors.[1][3] The rigid and compact nature of the cyclopropyl group can help to orient the molecule within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

Thienopyrimidines as Kinase Inhibitors:

Thienopyrimidines, which feature a thiophene ring fused to a pyrimidine, are a prominent class of kinase inhibitors. The incorporation of a cyclopropyl group into these scaffolds has been a successful strategy for improving their pharmacological profiles. For example, cyclopropyl-thienopyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[4][5]

Diagram: General Workflow for Analog Development of Cyclopropyl-Thiophene Kinase Inhibitors

Caption: A workflow illustrating the iterative process of structure-activity relationship (SAR) studies for cyclopropyl-thiophene analogs.

Table: Biological Activities of Representative Cyclopropyl-Substituted Thiophene Derivatives

| Compound/Scaffold | Target/Activity | Key SAR Observations | Reference(s) |

| Cyclopropyl-thienopyrimidines | EGFR/VEGFR-2 Inhibition (Anticancer) | The presence of a cyclopropyl group at certain positions can enhance binding to the kinase active site. The nature of substituents on the pyrimidine ring is also critical for potency. | [4][5] |

| Thiophene-3-carboxamides | JNK Inhibition | The cyclopropyl group can act as a conformational lock, pre-organizing the molecule for optimal binding. | [6] |

| Arylcyclopropylamines | LSD1 Inhibition | The cyclopropylamine moiety is a key pharmacophore for potent and selective inhibition of Lysine-Specific Demethylase 1. | [7] |

| Thienopyrimidines | Anti-infective | The thienopyrimidine core is a versatile scaffold for developing antibacterial and antifungal agents. The substitution pattern dictates the spectrum of activity. | [8] |

Key SAR Insights for Anticancer Activity:

-

Position of the Cyclopropyl Group: The regiochemistry of the cyclopropyl substituent on the thiophene ring is often crucial. For instance, in some kinase inhibitors, a cyclopropyl group at the 2-position of the thiophene may be more favorable for activity than at the 3-position.

-

Substitution on the Thiophene Ring: The introduction of other functional groups, such as amides or sulfonamides, can provide additional hydrogen bonding interactions with the target protein, thereby increasing potency.[3]

-

Bioisosteric Replacement: The cyclopropyl-thiophene moiety can serve as a bioisostere for other aromatic systems, such as a phenyl ring, potentially improving pharmacokinetic properties like metabolic stability.

Anti-infective and Anti-inflammatory Agents

The versatility of the cyclopropyl-thiophene scaffold extends beyond oncology. Thienopyrimidine derivatives have also been explored for their potential as anti-infective agents, targeting bacteria and fungi.[8] The unique electronic and steric properties of the cyclopropyl group can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

Furthermore, the anti-inflammatory properties of thiophene derivatives are well-documented.[1] The incorporation of a cyclopropyl group can modulate the activity of these compounds against inflammatory targets such as cyclooxygenase (COX) enzymes.

Conclusion and Future Perspectives

The cyclopropyl-thiophene scaffold represents a powerful and versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, primarily through robust methods like the Suzuki-Miyaura cross-coupling, allows for extensive structure-activity relationship studies. The unique conformational and electronic properties conferred by the cyclopropyl group can be strategically leveraged to enhance potency, selectivity, and metabolic stability. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the rational design of cyclopropyl-substituted thiophenes is poised to deliver the next generation of innovative medicines across a spectrum of therapeutic areas, from oncology to infectious diseases. The continued exploration of this privileged structural motif holds significant promise for addressing unmet medical needs.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved February 24, 2026, from [Link]

- Salib, S., Khalil, O., Kamel, M., & El-Dash, Y. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Open Access Library Journal, 3, 1-7.

- Abdel-Maksoud, M. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(10), 1165-1184.

- Mohamed, M. A., et al. (2021). Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives.

- De Smet, M., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2917-2931.

- Cox, C. D., et al. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3584-3588.

- Mochizuki, H., et al. (2019). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 17(3), 500-504.

- Singh, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(3), 405-449.

- Abdel-Wahab, B. F., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Molecules, 27(11), 3569.

- Kalakota, C. P., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 1-8.

- Al-Ghamdi, A. M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.

- El-Sayed, N. A. E., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.

- de Oliveira, C. S., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(25), 7795.

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved February 24, 2026, from [Link]

- Manoharan, M. (2009). Basic 1H- and 13C-NMR Spectroscopy.

- Moghaddam, F. M., et al. (2018). 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al..

- Baranauskiene, L., et al. (2023).

- Cambie, R. C., et al. (1998). Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. Australian Journal of Chemistry, 51(10), 931-936.

- Gil-Marques, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.

- El-Sayed, M. A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 212-230.

- Raharjo, T. J., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Ghorab, M. M., et al. (2016). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. Journal of Medicinal Chemistry, 59(17), 7956-7970.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents [mdpi.com]

Methodological & Application

Technical Application Guide: 5-Cyclopropylthiophene-2-sulfonyl Chloride in Medicinal Chemistry

Part 1: Strategic Profile & Rationale

Executive Summary

5-Cyclopropylthiophene-2-sulfonyl chloride (CAS: 2141875-46-7) is a high-value heterocyclic building block used primarily to introduce the 5-cyclopropylthiophene-2-sulfonamide moiety into bioactive small molecules. This scaffold represents a strategic "bioisostere plus" approach in modern drug design:

-

Thiophene as a Phenyl Bioisostere: Offers similar steric bulk to a phenyl ring but with altered electronic properties (electron-rich) and improved water solubility profiles in some contexts.

-

Cyclopropyl as a Metabolic Shield: The cyclopropyl group functions as a superior alternative to alkyl chains (e.g., isopropyl). It increases lipophilicity (LogP) for membrane permeability while blocking metabolic oxidation (CYP450 degradation) often seen at benzylic-like positions.

-

Conformational Restriction: The rigid cyclopropyl ring can lock the pharmacophore into a specific orientation, potentially enhancing binding affinity.

Chemical Identity

| Property | Detail |

| Chemical Name | 5-Cyclopropylthiophene-2-sulfonyl chloride |

| CAS Number | 2141875-46-7 |

| Molecular Formula | C₇H₇ClO₂S₂ |

| Molecular Weight | 222.71 g/mol |

| Appearance | Yellow to orange viscous oil or low-melting solid |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture Sensitive. |

Part 2: Synthesis of the Reagent (Expert Protocol)

Critical Note on Stability: unlike simple aryl sulfonyl chlorides, 5-cyclopropylthiophene-2-sulfonyl chloride should NOT be synthesized via direct chlorosulfonation (ClSO₃H) . The cyclopropyl ring is acid-sensitive and prone to ring-opening or polymerization under the harsh, strongly acidic, and oxidative conditions of chlorosulfonic acid.

Recommended Route: The Organometallic Approach (Lithiation/SO₂/NCS). This method preserves the cyclopropyl ring and allows for high regioselectivity.

Workflow Diagram

Caption: Optimized organometallic synthesis route avoiding acid-catalyzed cyclopropyl ring degradation.

Step-by-Step Protocol

Pre-requisites: Flame-dried glassware, Argon atmosphere, Anhydrous THF.

-

Lithiation:

-

Dissolve 2-bromo-5-cyclopropylthiophene (1.0 eq) in anhydrous THF (10 mL/mmol).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 20 minutes.

-

Checkpoint: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.

-

-

Sulfinylation:

-

Introduce Sulfur Dioxide (SO₂) (gas or condensed liquid, 2.0 eq) via cannula or balloon.

-

Maintain temperature below -60°C during addition.[2]

-

Stir for 30 minutes, then allow to warm to 0°C. The mixture will form a thick suspension (lithium sulfinate salt).

-

-

Oxidative Chlorination:

-

Remove solvent in vacuo (optional, or proceed in THF/DCM mix).

-

Re-suspend the salt in DCM (Dichloromethane) .

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) at 0°C.

-

Stir for 1–2 hours at room temperature.

-

-

Work-up:

Part 3: Application Protocol (Sulfonamide Synthesis)

This reagent reacts readily with primary and secondary amines. The choice of base and solvent is critical to prevent hydrolysis of the sulfonyl chloride before it reacts with the amine.

Method A: Standard Conditions (Robust for most amines)

-

Best for: Primary amines, non-sterically hindered secondary amines.

-

Yield Expectation: 85–95%

Protocol:

-

Dissolve the Amine (1.0 eq) in anhydrous DCM (5 mL/mmol).

-

Add Pyridine (3.0 eq) or Triethylamine (2.5 eq).

-

Cool to 0°C .

-

Add a solution of 5-Cyclopropylthiophene-2-sulfonyl chloride (1.1 eq) in DCM dropwise.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Monitor: TLC (usually 30-50% EtOAc/Hexane).

-

Quench: Add 1M HCl (aq) to neutralize excess pyridine (if amine product is acid stable), or saturated NH₄Cl.

-

Isolate: Extract with DCM, dry over Na₂SO₄, concentrate.

Method B: Difficult Substrates (Weak Nucleophiles)

-

Best for: Anilines with electron-withdrawing groups, sterically hindered amines.

-

Strategy: Use a stronger base (LiHMDS) to deprotonate the amine first, generating a potent amide nucleophile.

Protocol:

-

Dissolve Amine (1.0 eq) in anhydrous THF .

-

Cool to -78°C .

-

Add LiHMDS (1.1 eq, 1M in THF). Stir for 30 mins to form the lithium amide.

-

Add 5-Cyclopropylthiophene-2-sulfonyl chloride (1.2 eq) dissolved in THF.

-

Warm slowly to room temperature over 4 hours.

Optimization Matrix

| Variable | Standard Choice | Alternative (Troubleshooting) | Reason for Alternative |

| Solvent | DCM (Dichloromethane) | THF or Acetonitrile | Use THF for solubility issues; MeCN for faster kinetics. |

| Base | Pyridine or Et₃N | DIPEA or NaH | DIPEA for less nucleophilic competition; NaH for very weak amines. |

| Temp | 0°C → RT | Reflux (in DCE) | Only for extremely unreactive amines (Risk: hydrolysis). |

| Catalyst | None | DMAP (0.1 eq) | Accelerates reaction (nucleophilic catalysis). |

Part 4: Troubleshooting & Self-Validation

Common Failure Modes

-

Hydrolysis (OH formation):

-

Cyclopropyl Ring Opening:

Structural Validation (NMR)

-

¹H NMR (CDCl₃):

-

Thiophene protons: Two doublets around 7.0–7.6 ppm (coupling constant J ≈ 3.8 Hz).

-

Cyclopropyl protons:

-

Methine (CH): Multiplet ~2.1 ppm.

-

Methylene (CH₂): Two multiplets ~1.1 ppm and ~0.7 ppm (distinct roof effect).

-

-

Part 5: Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage (H314). Wear full PPE including face shield.

-

Water Reactivity: Reacts violently with water to release HCl gas and sulfonic acid.[7]

-

Storage: Store in a tightly sealed container under inert gas at 2–8°C. If the liquid turns dark brown/black, check purity (decomposition releases SO₂).

References

-

Apollo Scientific. 5-Cyclopropyl-2-thiophenesulfonyl chloride Safety Data Sheet & Product Info. CAS 2141875-46-7. Link

-

Raubo, P., et al. (2023). "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." PMC (PubMed Central). (Describes the lithiation/SO2 route for cyclopropylthiophene derivatives). Link

-

BenchChem. Reactivity of the Sulfonyl Chloride Functional Group: Technical Guide. (General mechanisms for sulfonylation). Link

-

Organic Chemistry Portal. Synthesis of Sulfonamides. (Comprehensive review of sulfonylation methodologies). Link

-

Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride Product Sheet. (Comparative data for thiophene sulfonyl chlorides). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 4. pure-synth.com [pure-synth.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: 5-Cyclopropylthiophene-2-sulfonyl Chloride as a Versatile Building Block for Novel Kinase Inhibitors

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and practical protocols for utilizing 5-cyclopropylthiophene-2-sulfonyl chloride as a strategic building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its design, the chemical principles of its reactivity, and its application in creating potent and selective therapeutic candidates.

Introduction: The Strategic Value of the 5-Cyclopropylthiophene Scaffold

The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The design of effective inhibitors hinges on the selection of molecular scaffolds that provide a foundation for potent target engagement and favorable pharmacokinetic properties. 5-Cyclopropylthiophene-2-sulfonyl chloride is a privileged building block, integrating three key structural motifs that each contribute distinct advantages.

-

The Thiophene Ring: As a bioisostere of the phenyl ring, the thiophene moiety is a well-established pharmacophore in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs is a testament to its ability to form key interactions with biological targets and maintain good drug-like properties.[1] In kinase inhibitors, the thiophene scaffold can effectively occupy the adenine region of the ATP-binding site and serve as an anchor for vectors exploring other pockets.[3][4]

-

The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[5] This small, rigid group can improve metabolic stability by blocking potential sites of oxidation, increase potency through favorable conformational restriction, and enhance membrane permeability.[6][7][8] Its unique electronic properties, including enhanced π-character in its C-C bonds, can also contribute to binding affinity.[6]

-

The Sulfonamide Linkage: The sulfonamide functional group is a crucial amide bioisostere, offering improved hydrolytic stability and an additional hydrogen bond acceptor compared to a traditional amide bond.[9] This feature can lead to dramatic improvements in binding affinity and physicochemical properties.[9][10] The synthesis of sulfonamides is most commonly achieved through the robust and high-yielding reaction of a sulfonyl chloride with a primary or secondary amine.[11][12]

By combining these three elements, 5-cyclopropylthiophene-2-sulfonyl chloride offers a powerful and versatile starting point for generating libraries of novel kinase inhibitors with high potential for success.

Synthesis of Kinase Inhibitor Precursors: The Sulfonamide Coupling Reaction

The primary application of 5-cyclopropylthiophene-2-sulfonyl chloride is its reaction with a diverse range of primary or secondary amines to form a stable sulfonamide linkage. This reaction is a cornerstone of medicinal chemistry due to its reliability and broad scope.

Reaction Principle and Mechanism

The synthesis is a classic nucleophilic substitution reaction. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[13] The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur. This attack leads to the displacement of the chloride ion, which is an excellent leaving group, and the formation of the sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[11]

Caption: Mechanism of Sulfonamide Bond Formation.

General Reaction Scheme

Caption: General Synthesis of 5-Cyclopropylthiophene-2-sulfonamides.

Detailed Experimental Protocol

This protocol provides a robust method for coupling 5-cyclopropylthiophene-2-sulfonyl chloride with a generic amine.

Table 1: Materials and Reagents

| Reagent/Material | Purpose | Typical Molar Eq. |

| 5-Cyclopropylthiophene-2-sulfonyl chloride | Electrophile | 1.0 |

| Primary or Secondary Amine | Nucleophile | 1.1 - 1.2 |

| Pyridine or Triethylamine (Et₃N) | HCl Scavenger (Base) | 1.5 - 2.0 |

| Dichloromethane (DCM), Anhydrous | Reaction Solvent | - |

| 1M Hydrochloric Acid (HCl) | Aqueous Workup (Quench excess base) | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous Workup (Neutralize acid) | - |

| Brine (Saturated NaCl Solution) | Aqueous Workup (Remove water) | - |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Anhydrous | Drying Agent | - |

| Silica Gel | Purification (Chromatography) | - |

| TLC plates (e.g., Silica Gel 60 F₂₅₄) | Reaction Monitoring | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired amine (1.1 eq). Dissolve the amine in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 5-cyclopropylthiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[11]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide product.[11]

Synthetic Workflow and Critical Considerations

Caption: Step-by-step workflow for sulfonamide synthesis.

-

Causality Behind Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to hydrolysis.[14] The presence of water can lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen or moisture.

-

Controlled Addition at 0 °C: The reaction is often exothermic.[15] Slow, cooled addition prevents temperature spikes that could lead to side product formation and ensures a controlled reaction rate.

-

Choice of Base: A non-nucleophilic base like pyridine or triethylamine is crucial. It must be strong enough to neutralize the generated HCl but should not compete with the primary/secondary amine as a nucleophile.

-

Application in Kinase Inhibitor Design

The synthesized 5-cyclopropylthiophene-2-sulfonamides are ideal scaffolds for targeting the ATP-binding site of various protein kinases. Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets.[3]

Targeting the Kinase ATP-Binding Site

Many kinase inhibitors function by competing with ATP. The thiophene sulfonamide scaffold can mimic the interactions of the adenine portion of ATP. The sulfonamide oxygens can act as hydrogen bond acceptors, while the thiophene ring engages in hydrophobic and π-stacking interactions within the active site. The "R" group from the amine provides a diversification point to achieve selectivity and potency by extending into solvent-exposed regions or adjacent hydrophobic pockets. Thiophene-based compounds have shown potent inhibitory activity against a range of kinases, including VEGFR, JNKs, CDKs, and ALK.[4][16][17][18]

Caption: Simplified kinase signaling and inhibition mechanism.

Data Presentation: Hypothetical Kinase Panel Screening

After synthesis, novel compounds are typically screened against a panel of kinases to determine their potency (IC₅₀) and selectivity. The results are best summarized in a table.

Table 2: Hypothetical IC₅₀ Data for Synthesized Analogs

| Compound ID | R-Group on Sulfonamide | VEGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | SRC IC₅₀ (nM) |

| Ref-Cmpd | Known Inhibitor | 15 | 25 | 1,200 |

| SYN-001 | 4-Anilinophenyl | 22 | 5,400 | >10,000 |

| SYN-002 | 3-Pyridylmethyl | 158 | 8,900 | >10,000 |

| SYN-003 | 4-Morpholinophenyl | 8 | 450 | 8,500 |

Data is for illustrative purposes only.

This tabular format allows for a quick assessment of structure-activity relationships (SAR). For example, the hypothetical data above suggests that a 4-morpholinophenyl group (SYN-003) might be superior for VEGFR2 potency and selectivity over EGFR compared to the other tested analogs.

Conclusion

5-Cyclopropylthiophene-2-sulfonyl chloride is a high-value building block for the synthesis of kinase inhibitors. It combines the advantageous properties of the thiophene scaffold, the metabolic and conformational benefits of the cyclopropyl group, and the robust chemistry of the sulfonyl chloride functional group. The straightforward and reliable protocol for sulfonamide formation allows for the rapid generation of diverse chemical libraries. The resulting compounds are primed for interaction with the ATP-binding site of kinases, providing a solid foundation for the development of next-generation targeted therapies.

References

-

Wu, J., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

-

Chen, P.-J., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC - NIH. Available at: [Link]

-

ACS Medicinal Chemistry Letters. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Publications. Available at: [Link]

-

ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. Available at: [Link]

-

Abdel-Rahman, S. A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC - NIH. Available at: [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

-

MDPI. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. MDPI. Available at: [Link]

-

RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. Available at: [Link]

-

Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... ResearchGate. Available at: [Link]

-

Tandon, R., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. Available at: [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

-

Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

-

RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. Available at: [Link]

-

Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... PubMed. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-2-thienylsulfonyl chloride. PrepChem.com. Available at: [Link]

-

PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Al-Suhaimi, K. M., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC - NIH. Available at: [Link]

-

Organic Syntheses. (n.d.). Thiophenol. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

-

MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]

-

ChemRxiv. (n.d.). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a.... ChemRxiv. Available at: [Link]

-

Bentham Science. (n.d.). Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors. Bentham Science. Available at: [Link]

-

PubMed. (2024). Discovery of CLKs inhibitors for the treatment of non-small cell lung cancer. PubMed. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma | MDPI [mdpi.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Cyclopropylthiophene-2-sulfonyl chloride

Introduction: The Strategic Value of the 5-Cyclopropylthiophene Moiety in Medicinal Chemistry

The confluence of a cyclopropyl group and a thiophene scaffold within a single molecule presents a compelling structural motif for contemporary drug discovery. The cyclopropyl group, a small, strained carbocycle, is often employed as a "bioisostere" for larger, more flexible groups, offering improvements in metabolic stability, binding affinity, and membrane permeability. Thiophene rings are prevalent in a multitude of pharmaceuticals, valued for their ability to engage in various non-covalent interactions with biological targets and their favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.